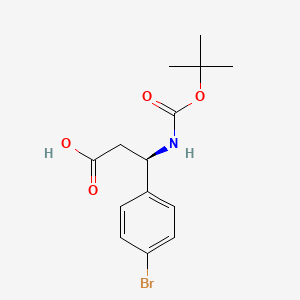

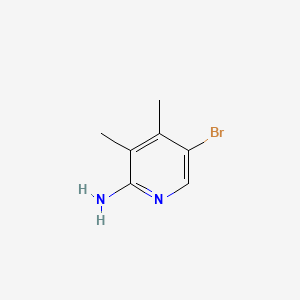

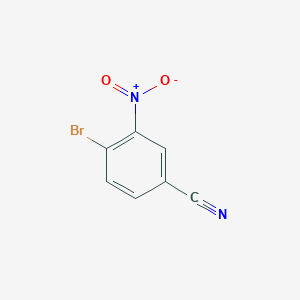

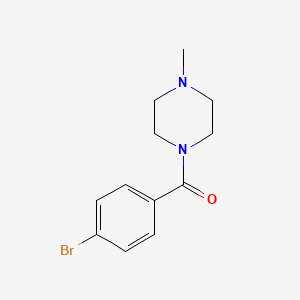

![molecular formula C15H19N3OS B1276872 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-04-9](/img/structure/B1276872.png)

4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

The compound "4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . These compounds are often synthesized through intramolecular cyclization of thiosemicarbazides and can be characterized by various spectroscopic methods .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazides with various aldehydes or ketones in the presence of base catalysts to promote cyclization. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies are likely applicable to the compound , with modifications to the starting materials to incorporate the specific 3,5-dimethylphenoxy substituent.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms in the crystal lattice . The geometry of the molecule, including bond lengths and angles, can also be predicted using computational methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations . These theoretical methods can complement experimental findings and help in understanding the conformational flexibility of the molecule.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The thiol group in the title compound may participate in redox reactions, nucleophilic substitutions, or serve as a ligand in coordination chemistry. The allyl group could be involved in reactions such as the allylic oxidation or palladium-catalyzed coupling reactions. The reactivity of these compounds can be explored through molecular electrostatic potential surfaces and electronic parameters .

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points and solubility, can be determined experimentally. The chemical properties, including vibrational frequencies and NMR chemical shifts, are often characterized by spectroscopic techniques like FT-IR, UV-visible, and NMR spectroscopy . Computational methods can predict these properties and provide insight into the electronic structure of the molecule, such as the frontier molecular orbitals (FMO) and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . These properties are crucial for understanding the chemical reactivity and potential applications of the compound in biological systems.

Wissenschaftliche Forschungsanwendungen

-

Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application : The allyl–allyl cross-coupling reaction is a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .

- Method : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

-

Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

- Application : The compound 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one was synthesized to extend the existing library of arylidenerhodanines which display potential biological activity .

- Method : 3-N-allylrhodanine was condensed under Knoevenagel conditions with p-nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .

- Results : The molecular structure of the compound was ascertained by a single-crystal X-ray diffraction study performed at 100 K .

-

Recent Development of Allyl–Allyl Cross-Coupling in Natural Product Synthesis

- Application : The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis .

- Method : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .

- Results : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

-

Poly(ethylene) glycols and Mechanochemistry for the Preparation of Bioactive 3,5-Disubstituted Hydantoins

- Application : The preparation of bioactive 3,5-disubstituted hydantoins was investigated .

- Method : The mechanochemical preparation of 3-ethyl-5-benzyl hydantoin was first investigated, according to a one-pot/two-step procedure based on Method B .

- Results : The molecular structure of the compound was ascertained by a single-crystal X-ray diffraction study performed at 100 K .

Eigenschaften

IUPAC Name |

3-[1-(3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-5-6-18-14(16-17-15(18)20)12(4)19-13-8-10(2)7-11(3)9-13/h5,7-9,12H,1,6H2,2-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFKAPQFGWNOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C2=NNC(=S)N2CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407553 | |

| Record name | 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-04-9 | |

| Record name | 5-[1-(3,5-Dimethylphenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.